molecular formula C11H8F12O B14590071 5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one CAS No. 61282-88-0

5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one

Cat. No.: B14590071
CAS No.: 61282-88-0
M. Wt: 384.16 g/mol
InChI Key: RFZOURBCSJVIRS-UHFFFAOYSA-N
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Description

5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one is a fluorinated organic compound Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 4-methyldec-4-en-3-one using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure selective fluorination and to prevent over-fluorination or degradation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to maintain precise control over reaction parameters. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorine content.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.

    Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.

Mechanism of Action

The mechanism of action of 5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. In biological systems, the compound may interact with enzymes or receptors, altering their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl methacrylate: Another fluorinated compound with similar applications in coatings and polymers.

    Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications but with different environmental and health profiles.

Uniqueness

5,6,6,7,7,8,8,9,9,10,10,10-Dodecafluoro-4-methyldec-4-en-3-one is unique due to its specific fluorination pattern and the presence of a double bond, which can influence its reactivity and applications. Its structure allows for selective functionalization and incorporation into various chemical and biological systems, making it a versatile compound in research and industry.

Properties

CAS No.

61282-88-0

Molecular Formula

C11H8F12O

Molecular Weight

384.16 g/mol

IUPAC Name

5,6,6,7,7,8,8,9,9,10,10,10-dodecafluoro-4-methyldec-4-en-3-one

InChI

InChI=1S/C11H8F12O/c1-3-5(24)4(2)6(12)7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)23/h3H2,1-2H3

InChI Key

RFZOURBCSJVIRS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)C

Origin of Product

United States

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